molecular formula C12H14N2 B1194173 N-(1-Naphthyl)ethylenediamine CAS No. 551-09-7

N-(1-Naphthyl)ethylenediamine

Cat. No. B1194173
CAS RN: 551-09-7
M. Wt: 186.25 g/mol
InChI Key: NULAJYZBOLVQPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-Naphthyl)ethylenediamine involves several chemical processes. Kunkely and Vogler (2002) synthesized a complex of N-(1-Naphthyl)ethylenediamine with notable fluorescence characteristics (Kunkely & Vogler, 2002). Additionally, Bounias (1980) used N-(1-Naphthyl)ethylenediamine dihydrochloride in a quantification process for sugars (Bounias, 1980). These studies indicate diverse synthetic pathways and applications for this compound.

Molecular Structure Analysis

The molecular structure of N-(1-Naphthyl)ethylenediamine is characterized by its naphthyl and ethylenediamine components. This structure imparts specific electronic and photophysical properties to the compound. The study by Kunkely and Vogler (2002) highlights the fluorescence properties arising from its molecular structure (Kunkely & Vogler, 2002).

Chemical Reactions and Properties

N-(1-Naphthyl)ethylenediamine participates in various chemical reactions due to its reactive functional groups. For instance, Mako, Levenson, and Levine (2020) discussed the immobilization of N-(1-Naphthyl)ethylenediamine on cellulose for nitrite detection, demonstrating its reactive nature and utility in sensor technology (Mako, Levenson, & Levine, 2020).

Physical Properties Analysis

The physical properties of N-(1-Naphthyl)ethylenediamine, such as solubility, melting point, and boiling point, are crucial for its application in various fields. However, specific studies focusing on these properties were not found in the current search.

Chemical Properties Analysis

The chemical properties of N-(1-Naphthyl)ethylenediamine, including its reactivity with other chemicals and stability under different conditions, are important for its practical applications. The study by Mako, Levenson, and Levine (2020) provides insights into its reactivity and potential for functionalization (Mako, Levenson, & Levine, 2020).

Scientific Research Applications

  • Quantification of Sugars : Used as a reagent for determining sugars on thin-layer plates, N-(1-Naphthyl)ethylenediamine dihydrochloride exhibits accuracy ranging from 6 to 0.25% in a range of 0.06 to 80 nmol of spotted quantities (Bounias, 1980).

  • Spectroscopic Characterization : It has been used in the synthesis and spectroscopic characterization of complexes, such as Pt(naph-en)Cl2, showing fluorescence originating from the appended naphthyl substituent (Kunkely & Vogler, 2002).

  • Carcinogenicity Bioassay : N-(1-Naphthyl)ethylenediamine dihydrochloride was subject to a bioassay for possible carcinogenicity, using Fischer 344 rats and B6C3F1 mice, but was not found to be carcinogenic (Weisburger et al., 1979).

  • Nitrite Detection : It has been immobilized on cellulose and implemented in a paper-based device for ultrasensitive nitrite detection, demonstrating efficiency in various environmental conditions (Mako, Levenson & Levine, 2020).

  • Water Quality Analysis : Applied in reversed phase flow injection-spectrophotometric determination of trace nitrite nitrogen in water, offering high sensitivity, good selectivity, and rapid analysis speed (Wang Zhen-p, 1999).

  • Glucose Detection in Brain Microdialysates : Used as a matrix in MALDI mass spectrometry for measuring glucose levels in rat brain microdialysates, offering a low detection limit and little interference in high ionic strength solutions (Chen et al., 2012).

  • Nitrate Reduction Detection : A nonliquid reagent containing N-(1-naphthyl)ethylenediamine dihydrochloride was developed for detecting nitrate reduction, offering reliable results (Lampe, 1981).

  • Spectrophotometric Determination : Used in the spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution, the method is simple, rapid, and doesn't require temperature control or solvent extraction techniques (Ibraheem & Bashir, 1984).

Safety And Hazards

“N-(1-Naphthyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

“N-(1-Naphthyl)ethylenediamine” is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It is expected to continue to be used in this capacity and potentially in other applications as well .

properties

IUPAC Name

N'-naphthalen-1-ylethane-1,2-diamine
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InChI

InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NULAJYZBOLVQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
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Related CAS

1465-25-4 (di-hydrochloride)
Record name N-(1-Naphthyl)ethylenediamine
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DSSTOX Substance ID

DTXSID7043744
Record name N-(1-Naphthyl)ethylenediamine
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Molecular Weight

186.25 g/mol
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Physical Description

Straw-yellow viscous liquid; [Merck Index]
Record name N-(1-Naphthyl)ethylenediamine
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Product Name

N-(1-Naphthyl)ethylenediamine

CAS RN

551-09-7
Record name N-(1-Naphthyl)ethylenediamine
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Record name N-(1-Naphthyl)ethylenediamine
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Record name 1,2-Ethanediamine, N1-1-naphthalenyl-
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Record name N-(1-Naphthyl)ethylenediamine
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Record name N-(1-naphthyl)ethylenediamine
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Record name N-1-NAPHTHYLETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

Typical preparations of S-nitrosocaptopril involve the reaction of 50 mM captopril with 50 mM NaNO2 in 0.1 N acetic or sulfuric acid at room temperature for five minutes, after which the reaction solution is passed over a cation exchange resin, e.g., Dowex 50 in the protonated form, and the product eluted with water. The fractions that give positive reactions with N-(1-naphthyl)ethylenediamine, after exposure to 0.15% HgCl2 and diazotization with sulfanilamide, are lyophilized. Hygroscopic, bright red crystals were obtained that were
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Synthesis routes and methods II

Procedure details

To a suspension of N-1-naphthylethylenediamine dihydrochloride (746 mg, 2.88 mmol) in chloroform (50 ml), a saturated solution of sodium hydrogen carbonate (50 ml) was added, and the resultant mixture was stirred. The organic layer was collected, washed with a saturated solution of sodium chloride twice, dried over anhydrous sodium sulfate and concentrated to give Compound (7) (310 mg) as an oil. Yield, 58%.
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Synthesis routes and methods III

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35 ml of 2.5% sulfanilamide in 5% aqueous phosphoric acid in packed with 15 gr Freon 12 using 0.5 gr Emcol-14 as emusifier.
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Citations

For This Compound
18,300
Citations
J Wang, S Qiu, S Chen, C Xiong, H Liu… - Analytical …, 2015 - ACS Publications
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) is a label-free technique for identifying multiplex metabolites and determining both their distribution …
Number of citations: 124 pubs.acs.org
TL Mako, AM Levenson, M Levine - ACS sensors, 2020 - ACS Publications
Reported herein is the immobilization of N-(1-naphthyl)ethylenediamine (NED) on cellulose via an epichlorohydrin (ECH)-based covalent attachment and the implementation of the …
Number of citations: 46 pubs.acs.org
R Chen, S Chen, C Xiong, X Ding, CC Wu… - Journal of the …, 2012 - ACS Publications
An organic salt, N-(1-naphthyl) ethylenediamine dinitrate (NEDN), with rationally designed properties of a strong UV absorbing chromophore, hydrogen binding and nitrate anion donors…
Number of citations: 48 pubs.acs.org
M Bounias - Analytical biochemistry, 1980 - Elsevier
N-(1-Naphthyl)ethylenediamine dihydrochloride dissolved in sulfuric acid-methanol is used as a reagent for determination of sugars on thin-layer plates. The quantification process …
Number of citations: 174 www.sciencedirect.com
S Ture, C Darcan, O Türkyılmaz… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
The nucleophilic substitution reactions of cylochlorotriphosphazene (N 3 P 3 Cl 6 ) with N-(1-Naphthyl)ethylenediamine resulted in the following formation of partially and fully …
Number of citations: 10 www.tandfonline.com
MS Refat, AMA Adam, T Sharshar, HA Saad… - … Acta Part A: Molecular …, 2014 - Elsevier
In this work, structural, thermal, morphological, pharmacological screening and positron annihilation lifetime measurements were performed on the interactions between a N-(1-Naphthyl…
Number of citations: 35 www.sciencedirect.com
IR Comnea-Stancu, JKF van Staden… - Journal of The …, 2022 - iopscience.iop.org
We report the fabrication of a new paste electrode based on 5, 10, 15, 20-tetrakis (4-methoxyphenyl)− 21H, 23H-porphine nickel (II)(NiTPP) and N-(1-Naphthyl) ethylenediamine …
Number of citations: 7 iopscience.iop.org
M Maruthapandi, K Sharma, JHT Luong… - Carbohydrate …, 2020 - Elsevier
Polypyrrole grafted with chitosan (PPy-g-CS) and poly (pyrrole-N-(1-naphthyl) ethylenediamine, a copolymer, (COP) have been synthesized by a one-step microwave procedure with …
Number of citations: 35 www.sciencedirect.com
E Elbayoumy, MO Elassi, GM Khairy… - Journal of Molecular …, 2023 - Elsevier
Selective detection of the poisonous aromatic nitro compounds (ANCs) in the industrial wastewater is urgently needed to regulate its percentage and thereby aid in environmental …
Number of citations: 0 www.sciencedirect.com
N Das, P Debnath, NB Nandi, A Purkayastha… - Monatshefte für Chemie …, 2023 - Springer
The Bratton–Marshall reagent, a free base of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl − ), is used to analyse arylamine type of drugs and as a sensor of many ions…
Number of citations: 1 link.springer.com

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